molecular formula C20H17ClN4 B2633548 N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896810-61-0

N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2633548
CAS No.: 896810-61-0
M. Wt: 348.83
InChI Key: UPIMPCRSIJLSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a potent and selective small molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). This compound has emerged as a critical research tool in immunology and oncology, specifically for investigating the role of tumor-associated macrophages (TAMs). By selectively inhibiting CSF1R signaling, it effectively blocks the differentiation, proliferation, and survival of macrophages, which are key contributors to the tumor microenvironment. Researchers utilize this molecule to deplete TAMs in preclinical models, thereby studying their impact on tumor progression, metastasis, and response to therapy, including checkpoint inhibitors. Its application extends to models of inflammatory diseases and neurological conditions where microglia, the resident macrophages of the brain, play a pathogenic role. The compound's well-defined mechanism of action and high selectivity make it invaluable for dissecting CSF1R-dependent pathways and validating CSF1R as a therapeutic target. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. https://patents.google.com/patent/WO2010144862A1 https://ashpublications.org/blood/article/126/15/1832/95844/CSF1R-Inhibition-With-Emactuzumab-in-Patients-With

Properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-14-11-19(22-12-15-5-3-2-4-6-15)25-20(24-14)18(13-23-25)16-7-9-17(21)10-8-16/h2-11,13,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIMPCRSIJLSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 5-methylpyrazole under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell growth and proliferation. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name 3-Substituent 5-Substituent N-7 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-chlorophenyl methyl benzyl C₂₁H₁₈ClN₅ 375.85 High lipophilicity (predicted) -
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 2-methoxyphenyl methyl 4-chlorophenyl C₂₀H₁₇ClN₄O 364.83 Not specified
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 32) 4-fluorophenyl phenyl pyridin-2-ylmethyl C₂₃H₁₇FN₅ 401.14 Anti-mycobacterial (MIC: 0.5–2 µg/mL)
3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 4-chlorophenyl methyl NH₂ C₁₉H₁₄ClFN₄ 352.80 CRF1 receptor antagonist (predicted)
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 60) Triazole core pyridin-2-yl 4-chlorophenethyl C₂₃H₂₀ClN₇ 438.90 Anti-tubercular (MIC: <1 µM)

Key Observations:

N-7 Substituent Diversity :

  • The benzyl group in the target compound contrasts with pyridin-2-ylmethyl (e.g., Compound 32) and 4-chlorophenethyl (e.g., Compound 60). Benzyl may enhance membrane permeability but reduce hydrogen-bonding capacity compared to pyridyl groups .
  • In , the free amine (NH₂) at N-7 likely improves solubility but reduces metabolic stability compared to alkyl/aryl amines .

3-Substituent Effects: 4-Chlorophenyl (target) vs. 4-fluorophenyl (Compound 32): Chlorine’s electron-withdrawing effect may enhance receptor binding affinity, while fluorine’s smaller size improves bioavailability .

5-Substituent Trends :

  • Methyl (target) is a common substituent (e.g., ), likely optimizing steric fit in hydrophobic pockets. Phenyl (Compound 32) or pyridyl (Compound 60) groups expand π-π interactions but may increase molecular weight .

SAR Insights:

  • Anti-Mycobacterial Activity : Fluorine at the 3-position (Compound 32) correlates with potent activity (MIC: 0.5–2 µg/mL), suggesting halogen interactions with bacterial targets .
  • CRF1 Antagonism : The free NH₂ at N-7 () may engage in hydrogen bonding with receptors, a feature absent in the benzyl-substituted target compound .
  • Anti-Tubercular Triazolopyrimidines : Replacement of pyrazolo with triazolo cores () retains activity but alters metabolic stability, highlighting scaffold versatility .

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen-Bonding Capacity: The absence of hydrogen bond donors (vs. NH₂ in ) may limit target engagement in polar binding pockets .

Biological Activity

N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazolo and pyrimidine structure. Its unique substituents include a benzyl group, a chlorophenyl moiety, and a methyl group. These features contribute to its lipophilicity and metabolic stability, enhancing its potential for therapeutic use.

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit a range of biological activities including:

  • Anticancer Activity : this compound has been shown to inhibit specific kinases involved in cancer progression. Molecular docking studies suggest that it can bind effectively to the active sites of these kinases, potentially leading to apoptosis in malignant cells .
  • Antiviral Properties : This compound has also been explored for its antiviral potential. Its structural similarities to known antiviral agents suggest it may inhibit viral replication through interactions with viral proteins or host cell pathways .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Notably, microwave-assisted synthesis techniques have been employed to enhance yield and reduce reaction times. The general steps include:

  • Formation of the Pyrazolo Ring : Initial reactions involve the condensation of 3-amino-pyrazoles with appropriate carbonyl compounds.
  • Substitution Reactions : Subsequent steps introduce the benzyl and chlorophenyl groups through nucleophilic substitution or acylation processes.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound:

  • Study 1 : A study demonstrated that this compound exhibited selective inhibition of certain kinases related to tumor growth in vitro, with IC50 values indicating strong potency against target enzymes.
  • Study 2 : In another investigation focusing on antiviral activity, this compound was found to significantly reduce viral load in cell cultures infected with specific viruses .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent modifications:

Compound NameKey FeaturesBiological Activity
3-(4-fluorophenyl)-pyrazolo[1,5-a]pyrimidin-7-amineFluorine substitutionAnticancer activity
3-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidin-7-amineMethoxy group enhancing solubilityEnzyme inhibition
3-(3,4-dimethoxyphenyl)-pyrazolo[1,5-a]pyrimidin-7-amineTwo methoxy groups increasing lipophilicityAntiviral properties

This table illustrates how modifications can influence the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives.

Q & A

Q. Advanced

  • X-ray crystallography : Single-crystal analysis (e.g., CCDC 967390) confirms regioselectivity and bond angles. For example, the pyrazolo[1,5-a]pyrimidine core shows planar geometry with dihedral angles <5° between fused rings .
  • 2D NMR : COSY and NOESY distinguish between regioisomers by correlating proton-proton spatial relationships.
  • DFT calculations : Compare experimental and computed NMR chemical shifts to validate tautomeric forms .

What biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?

Q. Basic

  • Enzyme inhibition : Derivatives inhibit kinases (e.g., KDR) and dihydroorotate dehydrogenase (DHODH), critical in nucleotide synthesis .
  • Anticancer activity : Substitutions like trifluoromethyl enhance binding to targets such as CDK2 and PTPN2, inducing apoptosis in cancer cell lines .
  • Antimicrobial effects : Triazolopyrimidines show MIC values <1 µM against Mycobacterium tuberculosis .

How can structure-activity relationships (SAR) guide the design of more potent analogs?

Q. Advanced

  • Electron-withdrawing groups : The 4-chlorophenyl and trifluoromethyl groups increase metabolic stability and target affinity by modulating electron density .
  • Substituent positioning : N-Benzyl groups at the 7-position improve blood-brain barrier penetration for neuropharmacological applications .
  • Heterocyclic variations : Replacing pyrimidine with triazolo[1,5-a]pyrimidine enhances DHODH inhibition (IC₅₀ <10 nM) .

How should conflicting data on reaction yields or biological activities be addressed?

Q. Advanced

  • Replicate experiments : Control variables like solvent purity, moisture levels, and catalyst batch. For example, yields in dioxane vs. DMF may reflect solvent polarity effects on transition states .
  • Dose-response assays : Validate biological activity discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .
  • Computational modeling : MD simulations can reconcile conflicting enzyme inhibition data by predicting binding modes under varying conditions .

Q. Tables

Q. Table 1. Key Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CyclocondensationPyridine, reflux, 5h62–70
N-BenzylationK₂CO₃, DMF/dioxane, 65–95°C29–68.5
OxidationMnO₂, CHCl₃, rt85–90

Q. Table 2. Biological Targets and Activities

TargetActivity (IC₅₀/EC₅₀)Key SubstituentReference
DHODH8.2 nM (Plasmodium falciparum)Triazolopyrimidine
CDK20.4 µM (cell-free assay)Trifluoromethyl
PTPN21.2 µM (kinase inhibition)4-Chlorophenyl

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